1-(3-fluorobenzoyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
Overview
Description
1-(3-fluorobenzoyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H23FN4O2S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.15257532 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
Compounds containing structures similar to 1-(3-fluorobenzoyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide have been synthesized and evaluated for various biological activities. Research has demonstrated that these compounds possess significant antimicrobial activity. For instance, certain derivatives have been found to exhibit potent antibacterial and antifungal effects against a range of pathogenic strains. Additionally, some of these compounds have shown potential as anticancer agents, particularly in targeting lung cancer. The structure-activity relationship studies suggest that the incorporation of specific functional groups, such as fluorine or thiourea, can enhance these biological activities (Hammam et al., 2005; Priya et al., 2005).
Molecular Docking and Drug Design
Further research into compounds with similar structures involves molecular docking studies to explore their potential interactions with biological targets. These studies are crucial for drug design, allowing for the optimization of compound structures to improve binding affinity and specificity towards desired targets. This approach has been utilized in the development of novel therapeutics for various conditions, including inflammation and microbial infections. The findings from these studies highlight the versatility of such compounds in medicinal chemistry and their potential for further development into effective therapeutic agents (Farooqi et al., 2018; Kumara et al., 2017).
Synthetic Methodologies and Chemical Properties
The synthesis and characterization of compounds akin to this compound have been detailed in several studies. These reports outline various synthetic routes, highlighting the flexibility in modifying the core structure to introduce different substituents. Such methodologies are instrumental in the creation of libraries of compounds for biological screening. Moreover, the chemical properties of these compounds, including their reactivity and stability, are crucial for their potential application in drug development (Yu et al., 1999; Jagtap et al., 2010).
Properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-12(2)10-16-22-23-19(27-16)21-17(25)13-6-8-24(9-7-13)18(26)14-4-3-5-15(20)11-14/h3-5,11-13H,6-10H2,1-2H3,(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRGTVHOHAROEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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